molecular formula C5H16N2O10P2 B1354230 Zoledronic acid trihydrate CAS No. 904894-54-8

Zoledronic acid trihydrate

Cat. No. B1354230
M. Wt: 326.14 g/mol
InChI Key: DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoledronic acid trihydrate, also known as 1-Hydroxy-2-(1H-iMidazol-1-yl)ethylidene]-bisphosphonic Acid Trihydrate or 2-(IMidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic Acid Trihydrate , is a generic medicine developed to be the same as a medicine that has already been authorised . It is used for the prevention of skeletal-related events and treatment of tumour-induced hypercalcaemia .


Synthesis Analysis

The chemical synthesis of zoledronic acid has been directed to the preparation of the monohydrate substance . A method has been developed and validated for analysis of zoledronic acid and its related substances by ion-pair reversed-phase high performance liquid chromatography with evaporative light scattering detection .


Molecular Structure Analysis

The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The polarizable continuum model (PCM) was employed to study the solvent effect on structures and properties .


Chemical Reactions Analysis

Zoledronic acid is a nitrogen-containing bisphosphonate agent that suppresses farnesyl diphosphate synthase, inhibiting bone resorption and bone remodeling activity . It forms complexes with calcium ions present in body fluids, decreasing its bioavailability .


Physical And Chemical Properties Analysis

Zoledronic acid is a white crystalline powder . Due to its chemical nature, its chromatographic separation is challenging. Since bisphosphonates contain two phosphoric acid groups, they are ionic and highly polar .

Scientific Research Applications

Solid-State Forms and Polymorphism

Zoledronic acid, a bisphosphonate used for treating bone diseases, exhibits interesting polymorphism in its hydrates. Studies using differential scanning calorimetry (DSC), thermogravimetric (TG) analysis, and X-ray diffraction (XRD) revealed different hydrated forms of zoledronic acid, including a trihydrated form with unique crystal structures. These forms show varied thermal behaviors, indicating distinct stability under conditions of high humidity (Ruscica et al., 2010).

Antiangiogenic Effects

Zoledronic acid demonstrates potent antiangiogenic properties, which are significant for treating malignant bone disease. It inhibits the proliferation of human endothelial cells and affects their adhesion and migration. Additionally, it effectively reduces vessel sprouting in cultured aortic rings and in vivoangiogenesis models, suggesting potential therapeutic use in diseases with an angiogenic component (Wood et al., 2002).

Bone Material Properties in Osteoporosis Treatment

In postmenopausal women with osteoporosis, zoledronic acid significantly influences bone material properties. A study using Raman microspectroscopy on bone biopsies showed that zoledronic acid therapy increased the mineral/matrix ratio and resulted in mineral crystallites indicative of younger bone. This suggests an effect on bone matrix formation, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).

Renal Effects in High Dose Administration

In cancer patients receiving high doses of zoledronic acid, renal effects such as acute tubular necrosis have been observed. A study explored how zoledronic acid is internalized by renal tubular cells, finding that it is taken up via fluid-phase endocytosis. This cellular accumulation at high doses may explain the renal complications seen in some patients (Verhulst et al., 2015).

Potential in Cancer Therapy

Zoledronic acid shows promise as an adjunct therapy in cancer treatment. A systematic review and meta-analysis evaluating its use in breast cancer patients found significant improvements in overall survival and reduction in fracture events. Its effectiveness in preventing disease recurrence in early-stage breast cancer highlights its potential role in adjuvant chemotherapy (Huang et al., 2012).

Safety And Hazards

Zoledronic acid may damage fertility or the unborn child . Common adverse effects include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Zoledronic acid is indicated to treat hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, osteoporosis in men and postmenopausal women, glucocorticoid induced osteoporosis, and Paget’s disease of bone in men and women . It is also indicated for the prevention of osteoporosis in postmenopausal women and glucocorticoid induced osteoporosis .

properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVWJKPGCPJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoledronic acid trihydrate

CAS RN

904894-54-8
Record name Zoledronic acid trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLEDRONIC ACID TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid trihydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid trihydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid trihydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid trihydrate
Reactant of Route 5
Zoledronic acid trihydrate
Reactant of Route 6
Zoledronic acid trihydrate

Citations

For This Compound
6
Citations
VV Chernyshev, SV Shkavrov… - … Section C: Crystal …, 2013 - scripts.iucr.org
… The geometric parameters for the restraints were taken from the crystal structure of zoledronic acid trihydrate (Ruscica et al., 2010) and the strength of the restraints was a function of …
Number of citations: 11 scripts.iucr.org
B Sridhar, K Ravikumar - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound [systematic name: 4-amino-2-oxo-2,3-dihydropyrimidin-1-ium 1-hydroxy-2-(1H,3H-imidazol-3-ium-1-yl)ethylidenediphosphonate trihydrate], …
Number of citations: 10 scripts.iucr.org
MR Davison, L Lyardet, M Preliasco… - Journal of …, 2020 - Wiley Online Library
Background Bisphosphonate (BP)‐related osteonecrosis of the jaw (BRONJ) and dental implant failure are two negative side effects of chronic aminoBP treatment. Methods Eleven …
Number of citations: 12 aap.onlinelibrary.wiley.com
M Vassaki, S Lazarou, P Turhanen… - Molecules, 2022 - mdpi.com
… The “free” forms include two polymorphs (moniclinic and triclinic) of anhydrous zoledronic acid [12], zoledronic acid monohydrate [14], and zoledronic acid trihydrate [15,16]. The organic …
Number of citations: 5 www.mdpi.com
V Luca, JV Hanna - Hydrometallurgy, 2015 - Elsevier
… P MAS NMR spectra from (a) zoledronic acid trihydrate, (b) ZrZ-0.8, (c) ZrZ-0.7, and (d) ZrZ-0.6. All data were acquired using a single pulse (Bloch decay) experiment with ν 0 …
Number of citations: 22 www.sciencedirect.com
KY Lin - 2019 - ir.lib.ncu.edu.tw
… behaviors of zoledronic acid trihydrate on hydroxyapatite by … We also aimed to zoledronic acid trihydrate, which is the stable … Effects of initial zoledronic acid trihydrate concentration, …
Number of citations: 2 ir.lib.ncu.edu.tw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.